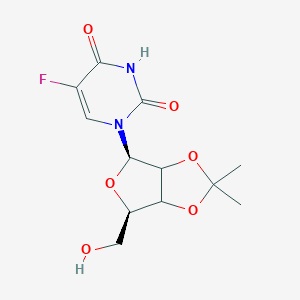

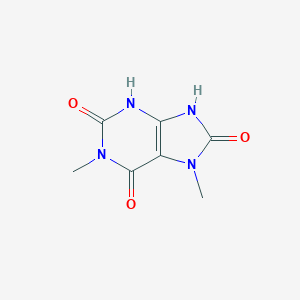

2',3'-O-异丙基亚烷基-5-氟尿苷

描述

Synthesis Analysis

The synthesis of 2',3'-O-Isopropylidene-5-fluorouridine involves several key steps, including the protection of uracil base, conversion to corresponding epoxides, and regioselective opening of the oxirane ring. For instance, 4'-Fluoro-2',3'-O-isopropylidenecytidine, a related compound, is synthesized through the interaction of 5'-O-acetyl-4'-fluoro-2',3'-O-isopropylideneuridine with triazole and 4-chlorophenyl dichlorophosphate, followed by ammonolysis. This process highlights the complex methodologies employed in obtaining fluorinated nucleosides (Ivanov et al., 2010).

Molecular Structure Analysis

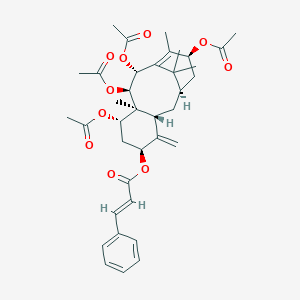

Molecular structure analysis through X-ray crystallography and NMR spectroscopy reveals detailed insights into the conformation and configuration of 2',3'-O-Isopropylidene-5-fluorouridine. Studies on related fluorinated nucleosides demonstrate the influence of fluorine atoms on the sugar puckering, which can significantly affect the molecule's biological activity and interactions. For example, the synthesis and crystal structures of O-2',3'-cyclic ketals of 5-fluorouridine show the anti-conformation at the N-glycosidic bond and the sugar puckering modifications due to fluorine substitution (Malecki et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2',3'-O-Isopropylidene-5-fluorouridine are diverse, ranging from halogenation to cycloaddition reactions. The presence of the fluorine atom introduces unique reactivity patterns, such as the formation of stable cyclic adducts in bromination reactions and specific radical cyclizations leading to various nucleoside derivatives. These reactions not only illustrate the compound's versatility but also its potential as a precursor in the synthesis of biologically active molecules (Sugawara et al., 1988).

科学研究应用

癌症治疗和抗肿瘤活性:

- 2′-脱氧-5-氟-5′-O-1′′,3′′,2′′-恶唑磷杂环己-2′′-基尿苷 2′′-氧化物对 S 180 肉瘤显示出边缘活性,但毒性低,表明在癌症治疗中进行进一步测试的潜力 (Hunston, Jehangir, Jones, & Walker, 1980).

- 5'-氟尿苷衍生物,如核脂质,显示出作为癌症靶向剂的希望,可能与寡核苷酸相互作用并形成人工脂质双层 (Malecki, Ottenhaus, Werz, Knies, Montilla Martinez, & Rosemeyer, 2014).

- 5'-dFUrd(氟嘧啶衍生物)显示出作为一种有效且毒性较小的抗肿瘤剂的潜力,特别是在治疗 CF-1 小鼠中的艾利希腹水瘤方面 (Armstrong & Diasio, 1980).

丙型肝炎病毒 (HCV) 研究:

- 4'-氟尿苷 5'-O-三磷酸有效抑制 HCV RNA 依赖性 RNA 聚合酶,并具有针对 HCV 的潜在治疗应用 (Ivanov, Liudva, Mukovnia, Kochetkov, Tunitskaia, & Aleksnadrova, 2010).

生化和光谱分析:

- 非侵入性光谱可以有效跟踪培养的肿瘤细胞中氟嘧啶抗代谢物的细胞内代谢,为理解肿瘤细胞对这些药物的反应提供有价值的信息 (Keniry, Benz, Shafer, & James, 1986).

- 19F NMR 允许非侵入性监测肿瘤和肝脏中的 5-氟尿嘧啶代谢,从而有可能改善癌症治疗策略 (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).

化学合成和修饰:

- 5-氟尿苷的新型 N3-亚胺保护基允许以化学选择性方法合成 5'-O-丙烯酰基-5-氟尿苷,有助于化学合成的进步 (Akiyama, Kumegawa, Takesue, Nishimoto, & Ozaki, 1990).

分析技术:

- 分析等速电泳有效分离和定量血浆中的 5-氟尿嘧啶和 5'-脱氧-5-氟尿苷,适用于临床实践中氟化嘧啶的同时测量 (Gastavsson, Almersjö, Berne, & Waldenström, 1983).

热分析:

- 5′-脱氧-5′-碘-2′,3′-O-异丙基亚烷基-5-氟尿苷的热分析揭示了其熔点和比热容,这对于了解其稳定性和分解特性很重要 (Zhang, Zhou, Liu, & Huang, 2014).

属性

IUPAC Name |

5-fluoro-1-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7?,8?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTMLCXJMYPWGR-NPDIDSPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC2[C@H](O[C@H](C2O1)N3C=C(C(=O)NC3=O)F)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950659 | |

| Record name | 5-Fluoro-4-hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-O-Isopropylidene-5-fluorouridine | |

CAS RN |

2797-17-3 | |

| Record name | Uridine, 5-fluoro-2',3'-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)